REACTION_CXSMILES
|
O=C1C(C[N:12]2[CH2:29][CH2:28][C:15]3([N:19]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)[CH:18]([CH3:26])[NH:17][C:16]3=[O:27])[CH2:14][CH2:13]2)CCC2NC3CCCC=3C1=2>C(O)C>[CH3:26][CH:18]1[NH:17][C:16](=[O:27])[C:15]2([CH2:14][CH2:13][NH:12][CH2:29][CH2:28]2)[N:19]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
8-[(1,2,3,4,5,6,7,8-octahydro-8-oxocyclopent[b]indol-7-yl)methyl]-2-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=2C3=C(NC2CCC1CN1CCC2(C(NC(N2C2=CC=CC=C2)C)=O)CC1)CCC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(C2(C(N1)=O)CCNCC2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |